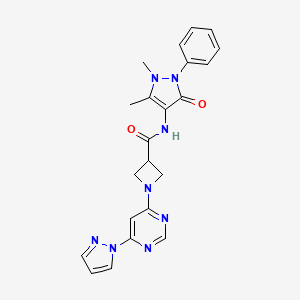
2-(Methylamino)thiophene-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)thiophene-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 2126160-62-9 . It has a molecular weight of 174.65 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2S.ClH/c1-8-6-5(4-7)2-3-9-6;/h2-3,8H,1H3;1H . This indicates that the molecule consists of a thiophene ring with a methylamino group and a carbonitrile group attached.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 174.65 . More specific physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Conformational Polymorphism and Thermochemistry
Conformational Polymorphism in Pharmaceuticals : Studies involving compounds with structures similar to 2-(Methylamino)thiophene-3-carbonitrile hydrochloride, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, utilize solid-state NMR and electronic structure calculations to analyze molecular structures in polymorphic forms. This research provides insights into the influence of molecular conformation on pharmaceutical properties (Smith, Xu, & Raftery, 2006).
Thermochemistry and Hexamorphic Crystal Systems : The thermochemical stability and conformational polymorphism of hexamorphic crystal systems of closely related compounds are explored through solid-state conversions and calorimetric data. These studies are crucial for understanding the thermodynamic stability relationships between different polymorphic forms (Yu et al., 2000).
Synthesis and Chemical Transformations
Synthesis of Derivatives : Research on the synthesis of various derivatives of thiophene compounds, including those related to this compound, explores the creation of novel compounds with potential pharmaceutical applications. These studies detail the reactions and transformations leading to new thiophene derivatives with diverse chemical structures (Maruoka, Yamagata, & Yamazaki, 1994).
Electrochromic Properties and Polymer Synthesis : The development of new thiophene-furan-thiophene type monomers and the investigation of their electrochromic properties highlight the potential of thiophene derivatives in electronic and optical applications. This research extends to the synthesis of homopolymers and co-polymers, showcasing the versatility of these compounds in creating materials with desirable electronic characteristics (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Biological Activities
Antimicrobial and Anticancer Activities : The synthesis of thiophene derivatives and their evaluation for antimicrobial and anticancer activities emphasize the potential medicinal applications of these compounds. Studies demonstrate the efficacy of synthesized thiophene derivatives against various cancer cell lines and microbial strains, suggesting their utility in developing new therapeutic agents (Tang et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Propiedades
IUPAC Name |
2-(methylamino)thiophene-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S.ClH/c1-8-6-5(4-7)2-3-9-6;/h2-3,8H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKZLNZMAVURRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CS1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)



![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride](/img/structure/B2983151.png)
![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide](/img/structure/B2983153.png)




![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)